3,5-Dibromoimidazo[1,2-a]pyrazine
Overview
Description
3,5-Dibromoimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C6H3Br2N3 and its molecular weight is 276.92 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Substitution Studies
- The chemical shifts and coupling constants of imidazo[1,2-a]pyrazine derivatives, including 3,5-dibromoimidazo[1,2-a]pyrazine, have been analyzed to understand nucleophilic substitution reactions. This study provides insights into the reactivity of this compound in various chemical processes (Bonnet, Sablayrolles, & Chapat, 1984).
Synthetic Applications in Drug Development
- 3-Aminoimidazo[1,2-a]pyrazine, a related scaffold to this compound, is noted for its presence in many drugs. It can be synthesized efficiently through a Groebke–Blackburn–Bienaymé multicomponent reaction, demonstrating its utility in drug synthesis and pharmaceutical chemistry (Baenziger, Durantie, & Mathes, 2017).
Chemiluminescent Properties
- A series of compounds derived from 2-amino-3,5-dibromopyrazine, a close relative of this compound, exhibit chemiluminescent properties. This highlights potential applications in bioimaging and analytical chemistry (Adamczyk et al., 2003).
Potential in Kinase Inhibition
- Imidazo[1,2-a]pyrazine derivatives have been explored as inhibitors of checkpoint kinases (CHK1) and other kinases, indicating their potential in cancer therapy and biochemical research (Matthews et al., 2010).
Multifarious Biological Activities
- The imidazo[1,2-a]pyrazine scaffold demonstrates a wide range of biological activities. This review article consolidates the developments in synthetic methods and illustrates the reactivity and diverse biological applications of compounds like this compound (Goel, Luxami, & Paul, 2015).
Catalytic Applications
- Some studies have explored the catalytic properties of imidazo[1,2-a]pyrazine derivatives, potentially including this compound, in various organic transformations (Wasselle, 1939).
Antimicrobial Activity
- Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, related to this compound, have been synthesized and exhibited promising antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Jyothi & Madhavi, 2019).
Kinase Inhibitor Synthesis
- The synthesis of 3,8-diaminoimidazo[1,2-a]pyrazines, which are structurally related to this compound, has been developed for potential use as protein kinase inhibitors, indicating their importance in drug discovery and development (Guasconi et al., 2011).
Future Directions
Imidazopyridines, which include 3,5-Dibromoimidazo[1,2-a]pyrazine, have been the subject of significant research due to their wide range of biological activities . Future research may focus on the development of eco-friendly synthesis methods, exploration of new biological activities, and the design of new drugs based on the imidazopyridine scaffold .
Mechanism of Action
Target of Action
The primary targets of 3,5-Dibromoimidazo[1,2-a]pyrazine are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
As with many novel compounds, the specific interactions between this compound and its targets, as well as the resulting changes, are subjects of ongoing research .
Biochemical Pathways
It is known that compounds with similar structures have exhibited antibacterial, antifungal, and antiviral activities . The downstream effects of these interactions are still under investigation.
Result of Action
As research progresses, it is expected that more information about the specific effects of this compound at the molecular and cellular level will become available .
Biochemical Analysis
Biochemical Properties
3,5-Dibromoimidazo[1,2-a]pyrazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as caspases and kinases, which are involved in apoptosis and cell signaling pathways, respectively . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. For instance, this compound can inhibit kinase activity, leading to altered phosphorylation states of target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can induce changes in gene expression profiles, leading to either upregulation or downregulation of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target. For example, this compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis . These effects are often dose-dependent and can vary based on the specific cell type being studied .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to induce beneficial effects, such as enhanced cell proliferation and survival . At higher doses, this compound can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle . Additionally, this compound can affect metabolite levels, leading to changes in cellular energy balance and redox states .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can accumulate in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, it can localize to the mitochondria, influencing cellular metabolism and apoptosis .
Properties
IUPAC Name |
3,5-dibromoimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTHYCYGHSMBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CN=C2C=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557434 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-21-8 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.